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Compound of Interest

Compound Name: GSK 4027

Cat. No.: B15569043 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of GSK4027, a potent and selective

chemical probe for the bromodomains of p300/CBP-associated factor (PCAF) and general

control nonderepressible 5 (GCN5), with alternative compounds. It includes detailed

experimental protocols and data to aid in the validation of its specificity in cellular models.

Introduction to GSK4027
GSK4027 is a high-affinity antagonist for the bromodomains of the closely related histone

acetyltransferases (HATs) PCAF (also known as KAT2B) and GCN5 (also known as KAT2A).[1]

[2][3] These proteins are key epigenetic regulators involved in transcriptional activation. By

binding to acetylated lysine residues on histones and other proteins, their bromodomains play a

crucial role in chromatin remodeling and the recruitment of the transcriptional machinery.[4][5]

Dysregulation of PCAF and GCN5 has been implicated in various diseases, including cancer

and inflammatory conditions.[2][3] GSK4027 offers a valuable tool to investigate the biological

functions of these bromodomains. For robust experimental design, it is crucial to use its

inactive enantiomer, GSK4028, as a negative control.[1][2]

Comparative Analysis of PCAF/GCN5 Inhibitors
The specificity of a chemical probe is paramount for accurately interpreting experimental

results. This section compares GSK4027 with other known inhibitors of PCAF/GCN5, including

those targeting the bromodomain and the histone acetyltransferase (HAT) domain.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b15569043?utm_src=pdf-interest
https://pubmed.ncbi.nlm.nih.gov/20655754/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6268785/
https://www.mdpi.com/1422-0067/26/22/10917
https://www.medchemexpress.com/Targets/Histone%20Acetyltransferase/gcn5-pcaf.html
https://www.researchgate.net/publication/357568870_Acetyltransferases_GCN5_and_PCAF_Are_Required_for_B_Lymphocyte_Maturation_in_Mice
https://pmc.ncbi.nlm.nih.gov/articles/PMC6268785/
https://www.mdpi.com/1422-0067/26/22/10917
https://pubmed.ncbi.nlm.nih.gov/20655754/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6268785/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15569043?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Quantitative Data Summary

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15569043?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compoun
d

Target
Domain

Primary
Target(s)

Potency
(Ki/IC50)

Cellular
Potency
(IC50)

Key
Selectivit
y
Informati
on

Negative
Control

GSK4027
Bromodom

ain

PCAF,

GCN5

Ki: 1.4 nM

(both)[1][2]

[6]

60 nM

(NanoBRE

T)[1][6]

>18,000-

fold vs.

BET family;

>70-fold

vs. other

bromodom

ains[2][6]

GSK4028[

1][2]

L-Moses
Bromodom

ain

PCAF,

GCN5

PCAF Ki:

47 nM

(HTRF);

GCN5 KD:

220 nM

(BROMOsc

an)[4]

220 nM

(truncated

PCAF

NanoBRET

); 1.2 µM

(full-length

PCAF

NanoBRET

)[4]

>4500-fold

vs.

BRD4[4]

D-Moses[4]

GNE-049
Bromodom

ain
CBP, p300

CBP IC50:

1.1 nM;

p300 IC50:

2.3 nM[1]

14 nM

(MYC

expression

)[4]

High

selectivity

for

CBP/p300

over other

bromodom

ains.

Not

specified

Anacardic

Acid
HAT

p300,

PCAF

PCAF

IC50: ~5

µM; p300

IC50: ~8.5

µM[7][8]

Not

specified

Non-

selective,

also

inhibits

other HATs

like Tip60.

[9]

Not

applicable

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://pubmed.ncbi.nlm.nih.gov/20655754/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6268785/
https://www.researchgate.net/figure/Garcinol-is-a-potent-inhibitor-of-HATs-HAT-assays-were-performed-either-with-p300-or_fig2_8550126
https://pubmed.ncbi.nlm.nih.gov/20655754/
https://www.researchgate.net/figure/Garcinol-is-a-potent-inhibitor-of-HATs-HAT-assays-were-performed-either-with-p300-or_fig2_8550126
https://pmc.ncbi.nlm.nih.gov/articles/PMC6268785/
https://www.researchgate.net/figure/Garcinol-is-a-potent-inhibitor-of-HATs-HAT-assays-were-performed-either-with-p300-or_fig2_8550126
https://pubmed.ncbi.nlm.nih.gov/20655754/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6268785/
https://www.medchemexpress.com/Targets/Histone%20Acetyltransferase/gcn5-pcaf.html
https://www.medchemexpress.com/Targets/Histone%20Acetyltransferase/gcn5-pcaf.html
https://www.medchemexpress.com/Targets/Histone%20Acetyltransferase/gcn5-pcaf.html
https://www.medchemexpress.com/Targets/Histone%20Acetyltransferase/gcn5-pcaf.html
https://pubmed.ncbi.nlm.nih.gov/20655754/
https://www.medchemexpress.com/Targets/Histone%20Acetyltransferase/gcn5-pcaf.html
https://www.rndsystems.com/products/anacardic-acid_3084
https://www.medchemexpress.com/Anacardic_Acid.html
https://journals.asm.org/doi/10.1128/ec.00063-08
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15569043?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Garcinol HAT
p300,

PCAF

PCAF

IC50: ~5

µM; p300

IC50: ~7

µM[10]
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Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following

diagrams are provided.
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Workflow for Validating GSK4027 Specificity
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Conclusion: Validated Specificity
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Workflow for Validating GSK4027 Specificity

Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to

validate the specificity of GSK4027 and other inhibitors in their cellular models.
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BROMOscan®-like Competition Binding Assay (In Vitro
Selectivity)
This assay quantitatively measures the binding of a test compound to a panel of

bromodomains.

Principle: Test compounds are incubated with DNA-tagged bromodomains. The bromodomains

are then captured on a solid support via an immobilized ligand. The amount of bromodomain

bound to the solid support is quantified by qPCR of the DNA tag. A reduction in the amount of

bound bromodomain indicates that the test compound has competed for binding.[7][10]

Protocol:

Compound Preparation: Prepare serial dilutions of GSK4027 and control compounds in

DMSO.

Assay Plate Preparation: Add the diluted compounds to a multi-well plate.

Bromodomain Incubation: Add a panel of DNA-tagged bromodomains to the wells containing

the compounds. Incubate to allow for binding.

Capture: Transfer the mixture to a plate coated with an immobilized ligand that binds to the

bromodomains. Incubate to allow for capture of the bromodomains.

Washing: Wash the plate to remove unbound bromodomains.

Quantification: Elute the bound bromodomains and quantify the amount of DNA tag using

qPCR.

Data Analysis: Calculate the percentage of bromodomain bound in the presence of the

compound compared to a vehicle control. Determine the dissociation constant (Kd) from the

dose-response curve.

NanoBRET™ Target Engagement Assay (Cellular
Potency)
This assay measures the ability of a compound to bind to its target protein within living cells.
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Principle: The target protein (e.g., PCAF) is expressed in cells as a fusion with NanoLuc®

luciferase. A fluorescently labeled tracer that binds to the target's active site is added to the

cells. When the tracer binds to the NanoLuc®-fusion protein, Bioluminescence Resonance

Energy Transfer (BRET) occurs. A test compound that binds to the target will displace the

tracer, leading to a decrease in the BRET signal.[3][12]

Protocol:

Cell Culture and Transfection:

Culture HEK293 cells in DMEM supplemented with 10% FBS.

Co-transfect the cells with plasmids encoding for NanoLuc®-PCAF and a HaloTag®-

Histone H3.3 fusion protein.

Cell Plating: Plate the transfected cells in a 96-well, white, flat-bottom plate.

Compound Preparation: Prepare serial dilutions of GSK4027 and control compounds in Opti-

MEM.

Tracer Preparation: Dilute the NanoBRET™ tracer in Opti-MEM.

Assay:

Add the tracer to the cells.

Immediately add the compound dilutions to the wells.

Incubate the plate at 37°C in a CO2 incubator for 2 hours.

Detection:

Add the NanoBRET™ substrate and extracellular NanoLuc® inhibitor to each well.

Read the plate on a luminometer equipped with filters for donor (460 nm) and acceptor

(618 nm) emission.
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Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission) and plot against

the compound concentration to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA) (Target
Engagement Validation)
CETSA validates target engagement by measuring the thermal stabilization of a protein upon

ligand binding in intact cells.

Principle: The binding of a ligand to a protein can increase its thermal stability. In CETSA, cells

are treated with a compound and then heated to various temperatures. The amount of soluble

target protein remaining at each temperature is then quantified. A shift in the melting curve to

higher temperatures in the presence of the compound indicates target engagement.[12][13][14]

Protocol:

Cell Treatment: Treat cultured cells with GSK4027 or vehicle control for a specified time.

Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of

temperatures using a thermal cycler.

Cell Lysis: Lyse the cells by freeze-thawing.

Centrifugation: Centrifuge the lysates to pellet aggregated proteins.

Protein Quantification: Collect the supernatant and quantify the amount of soluble

PCAF/GCN5 using Western blotting or other protein detection methods.

Data Analysis: Plot the amount of soluble protein against temperature to generate melting

curves. A rightward shift in the curve for the GSK4027-treated cells compared to the control

indicates stabilization and target engagement.

Western Blotting for Downstream Target Modulation
This assay assesses the functional consequences of inhibiting PCAF/GCN5 by measuring

changes in the acetylation of their known substrates.
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Principle: Inhibition of PCAF/GCN5 HAT activity or bromodomain function can lead to a

decrease in the acetylation of their downstream targets, such as specific lysine residues on

histones or other proteins like p53.[15][16]

Protocol:

Cell Treatment: Treat cells with GSK4027, a negative control (GSK4028), and other inhibitors

at various concentrations and time points.

Protein Extraction: Lyse the cells and quantify the total protein concentration.

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a

PVDF membrane.

Immunoblotting:

Block the membrane and then incubate with a primary antibody specific for an acetylated

substrate of PCAF/GCN5 (e.g., acetyl-p53) or a global histone acetylation mark.

Incubate with a secondary antibody conjugated to HRP.

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., total

protein or a housekeeping gene). A dose-dependent decrease in the acetylation signal in

GSK4027-treated cells compared to controls would validate its on-target effect.[17][18]

Conclusion
Validating the specificity of chemical probes like GSK4027 is a critical step in ensuring the

reliability of research findings. This guide provides a framework for a multi-pronged approach to

specificity validation, combining in vitro biochemical assays, cellular target engagement

confirmation, and assessment of downstream functional effects. By employing the described

protocols and comparing GSK4027 with appropriate alternatives and negative controls,

researchers can confidently investigate the roles of PCAF and GCN5 bromodomains in health

and disease.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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